molecular formula C11H13N3OS B1275373 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667437-40-3

4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275373
CAS No.: 667437-40-3
M. Wt: 235.31 g/mol
InChI Key: HZJIGTYKEDVFHA-UHFFFAOYSA-N
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Description

4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C13H14N2OS. It appears as a white to light yellow crystal or powder and is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is part of the triazole family, which is known for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methylphenol with formaldehyde and 4-methyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol and triazole moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the compound may interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-[(3-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenoxy moiety enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as an antimicrobial agent .

Properties

IUPAC Name

4-methyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-4-3-5-9(6-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIGTYKEDVFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396000
Record name 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-40-3
Record name 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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